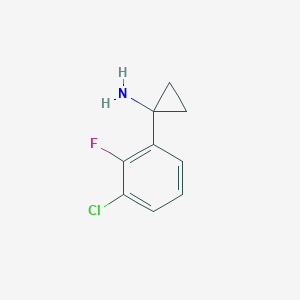
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as CBP and is used in various research studies due to its unique properties.
科学的研究の応用
Antimicrobial Activities
Compounds structurally related to "5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile" have been synthesized and evaluated for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, synthesized from various ester ethoxycarbonylhydrazones with primary amines, demonstrated good to moderate activities against test microorganisms, showcasing their potential in antimicrobial research (Bektaş et al., 2007).
Anti-inflammatory and Antimicrobial Properties
Another study reported the synthesis of 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, which were tested for in vitro activities against various bacteria and Candida albicans. Some derivatives showed promising activities, particularly against Gram-positive bacteria. Additionally, in vivo anti-inflammatory activity was assessed, indicating that certain compounds exhibited significant dose-dependent activity (Al-Omar et al., 2010).
Antituberculostatic Activity
Compounds featuring phenylpiperazineacetic hydrazide cyclization products were synthesized and tested for their in vitro tuberculostatic activity. The minimum inhibitory concentrations (MIC) of these compounds ranged between 25 - 100 mg/mL, suggesting their potential use in combating tuberculosis (Foks et al., 2004).
Allosteric Enhancers of A1 Adenosine Receptor
A series of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes were synthesized and evaluated as potent allosteric enhancers of the A1 adenosine receptor. The nature of substituents on the phenyl ring attached to the piperazine significantly influenced the allosteric enhancer activity, highlighting the importance of molecular modifications in enhancing biological activities (Romagnoli et al., 2008).
特性
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c20-14-5-2-1-4-13(14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(26-19)16-6-3-11-27-16/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDOMZBPOWIQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

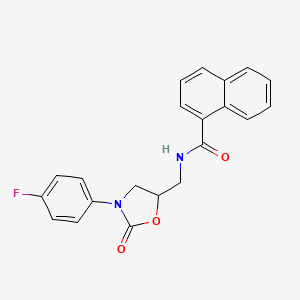
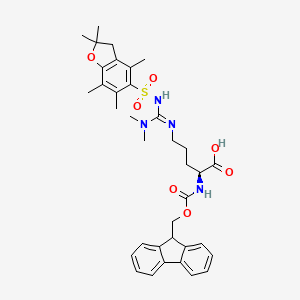
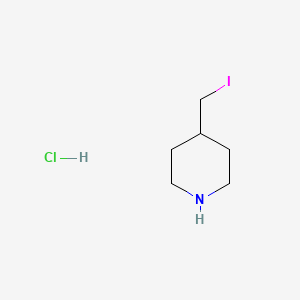

![1-(4-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2841485.png)

![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2841488.png)
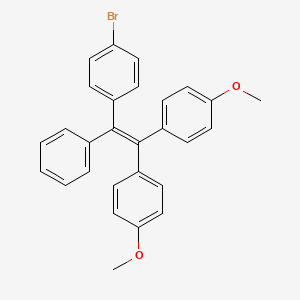
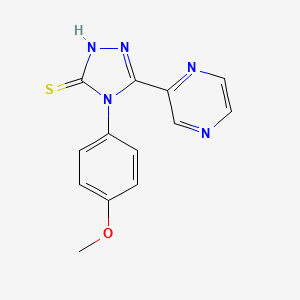
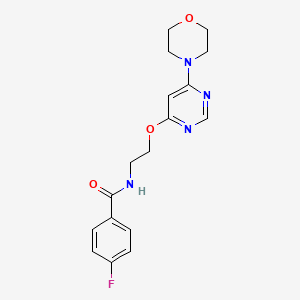
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2841496.png)
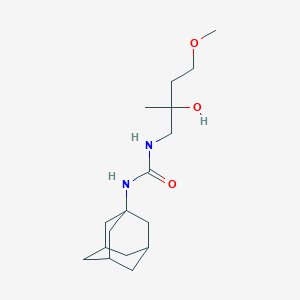
![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2841498.png)
